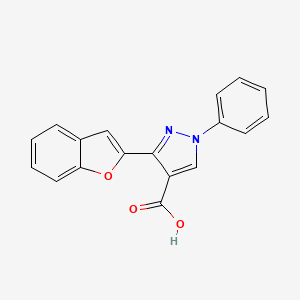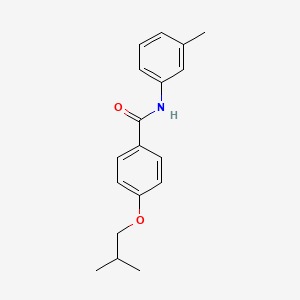![molecular formula C21H20N2O2 B5818559 N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
N-[4-(butyrylamino)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)phenyl]-2-naphthamide, also known as BPN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPN belongs to the class of naphthamides, which are known for their diverse biological activities. In
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-2-naphthamide has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and pharmacology. In cancer research, N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-[4-(butyrylamino)phenyl]-2-naphthamide has been found to induce apoptosis, inhibit angiogenesis, and disrupt the microtubule network in cancer cells. In neurobiology, N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to modulate the activity of ion channels such as TRPV1 and TRPM8, which are involved in pain sensation and thermoregulation. N-[4-(butyrylamino)phenyl]-2-naphthamide has also been found to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory. In pharmacology, N-[4-(butyrylamino)phenyl]-2-naphthamide has been investigated as a potential drug candidate for various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
The mechanism of action of N-[4-(butyrylamino)phenyl]-2-naphthamide is complex and involves multiple targets. N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to bind to tubulin, a protein that forms microtubules, and disrupt its polymerization, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. N-[4-(butyrylamino)phenyl]-2-naphthamide has also been found to modulate the activity of ion channels such as TRPV1 and TRPM8 by binding to their intracellular domains and altering their gating properties. N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to enhance the release of neurotransmitters such as dopamine and glutamate by activating the protein kinase C (PKC) pathway, which leads to the phosphorylation of synaptic vesicle proteins and the subsequent exocytosis of neurotransmitters.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2-naphthamide has been found to have diverse biochemical and physiological effects depending on the target and the concentration. N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to inhibit the proliferation and migration of cancer cells by inducing G2/M cell cycle arrest and disrupting the microtubule network. N-[4-(butyrylamino)phenyl]-2-naphthamide has also been found to modulate the activity of ion channels such as TRPV1 and TRPM8, leading to the modulation of pain sensation and thermoregulation. N-[4-(butyrylamino)phenyl]-2-naphthamide has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory. N-[4-(butyrylamino)phenyl]-2-naphthamide has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[4-(butyrylamino)phenyl]-2-naphthamide has several advantages for lab experiments such as its high purity, stability, and solubility in common solvents. N-[4-(butyrylamino)phenyl]-2-naphthamide can be easily synthesized and purified using standard techniques, and its structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry. However, N-[4-(butyrylamino)phenyl]-2-naphthamide has some limitations such as its low water solubility, which may limit its bioavailability and efficacy in vivo. N-[4-(butyrylamino)phenyl]-2-naphthamide also has some cytotoxicity at high concentrations, which may affect its safety and tolerability in vivo.
Future Directions
There are several future directions for the research on N-[4-(butyrylamino)phenyl]-2-naphthamide. One direction is to investigate the structure-activity relationship (SAR) of N-[4-(butyrylamino)phenyl]-2-naphthamide and its analogs to identify the key pharmacophores and optimize their properties. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(butyrylamino)phenyl]-2-naphthamide in vivo to determine its efficacy and safety in animal models and humans. Another direction is to explore the potential applications of N-[4-(butyrylamino)phenyl]-2-naphthamide in other fields such as materials science and catalysis. Overall, the research on N-[4-(butyrylamino)phenyl]-2-naphthamide has the potential to lead to the development of novel therapeutics and materials with diverse applications.
Synthesis Methods
The synthesis of N-[4-(butyrylamino)phenyl]-2-naphthamide involves the reaction between 2-naphthoic acid and 4-aminobutyramide hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[4-(butyrylamino)phenyl]-2-naphthamide as a white solid, which can be purified by recrystallization. The purity and yield of N-[4-(butyrylamino)phenyl]-2-naphthamide can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-5-20(24)22-18-10-12-19(13-11-18)23-21(25)17-9-8-15-6-3-4-7-16(15)14-17/h3-4,6-14H,2,5H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGQGLEYCYSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)






![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)